Critical Micelle Concentration (CMC): Branched C10 Isodecyl vs. Linear Alkyl Homologues
For the disodium 4-alkyl-3-sulfonatosuccinate series, the linear decyl homologue (ddss) exhibits a CMC of 0.041 mol dm⁻³ at 25.0°C [1]. Branching in the alkyl chain—such as the 8-methylnonyl (isodecyl) group present in CAS 65277-50-1—generally elevates the CMC above that of the corresponding linear analogue by a factor of approximately 1.5–3×, due to steric hindrance impeding micelle packing [2]. In contrast, shorter-chain linear homologues (hexyl: 0.33 mol dm⁻³; octyl: 0.14 mol dm⁻³) demonstrate substantially higher CMC values, making them less efficient at reducing surface tension at equivalent concentrations [1]. The precise CMC of the isodecyl compound is thus predictably intermediate between the linear octyl and decyl values, but distinct from both.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25°C |
|---|---|
| Target Compound Data | Estimated 0.06–0.12 mol dm⁻³ (branched C10 isodecyl); exact value not published for single isomer [2] |
| Comparator Or Baseline | Linear hexyl (dhss): 0.33 mol dm⁻³; Linear octyl (doss): 0.14 mol dm⁻³; Linear decyl (ddss): 0.041 mol dm⁻³ [1] |
| Quantified Difference | Target CMC is ~1.5–3× higher than linear decyl; ~2.5–5× lower than linear octyl (class-level estimate based on branching effect) |
| Conditions | Aqueous solution, 25.0°C; CMC determined by conductance, dye solubility, and viscometry |
Why This Matters
In emulsion polymerization and detergent formulation, CMC directly determines the surfactant concentration required for micelle formation, impacting cost-in-use and process efficiency.
- [1] Jobe, D. J., & Reinsborough, V. C. (1984). Micellar properties of disodium 4-alkyl 3-sulfonatosuccinates, two-headed anionic surfactants. Australian Journal of Chemistry, 37(2), 303–310. View Source
- [2] Klevens, H. B. (1953). Structure and aggregation in dilute solution of surface active agents. Journal of the American Oil Chemists' Society, 30(2), 74–80. View Source
